molecular formula C4H9NO3S B1680204 S-Methyl-L-cysteine sulfoxide CAS No. 6853-87-8

S-Methyl-L-cysteine sulfoxide

Cat. No.: B1680204
CAS No.: 6853-87-8
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-ZMQIUWNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .


Synthesis Analysis

The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .


Molecular Structure Analysis

The molecular formula of this compound is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .


Chemical Reactions Analysis

Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .

Scientific Research Applications

Chemistry and Potential Therapeutic Agents

S-Methyl-L-cysteine sulfoxide is a non-protein sulfur amino acid found in the Allium family, which includes onions and garlic. These compounds are precursors to various sulfur-containing molecules that contribute to the flavor and potential therapeutic properties of these plants. Research has highlighted the role of S-alk(en)yl cysteine sulfoxides in inducing phase II detoxification enzymes like glutathione-S-transferases and quinone reductase in mammalian tissues. These enzymes are involved in detoxifying harmful substances, suggesting a protective role against certain diseases, including cancer. Additionally, compounds derived from this compound in Allium species have been studied for their potential in cardiovascular protection, underscoring the broad spectrum of biochemical and pharmacological mechanisms these compounds may influence (Rose et al., 2005).

Role in Flavor and Aroma of Vegetables

The thermal degradation of this compound is significant in contributing to the aroma of processed Brassica and Allium vegetables. When heated, this compound breaks down into volatile compounds like dimethyl disulfide, which are key contributors to the characteristic flavors of these vegetables. This process underscores the importance of this compound in food science and its contribution to culinary applications (Kubec et al., 1998).

Antioxidant Properties in Proteins

Methionine residues, closely related to this compound, play an essential role as antioxidants in proteins. They can be oxidized to methionine sulfoxide with little impact on protein function. This oxidation and subsequent reduction process, involving methionine sulfoxide reductases, is thought to be a protective mechanism against oxidative stress. This highlights the potential antioxidant role of sulfur-containing compounds derived from this compound in maintaining protein integrity and function (Levine et al., 1996).

Antimicrobial Activity in Vegetables

This compound in cabbage and other Brassica vegetables has been associated with antimicrobial properties. Its hydrolysis product, methyl methanethiolsulfinate, has shown inhibitory effects against specific bacteria, suggesting a role in the plant's defense mechanisms. This bioactivity points to the potential application of this compound derivatives in developing natural antimicrobial agents (Kyung & Fleming, 1994).

Mechanism of Action

Target of Action

S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .

Mode of Action

The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .

Biochemical Pathways

SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .

Pharmacokinetics

It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .

Result of Action

The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.

Action Environment

The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .

Safety and Hazards

The safety data sheet for S-Methyl-L-cysteine sulfoxide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for S-Methyl-L-cysteine sulfoxide involves the oxidation of S-Methyl-L-cysteine to form the sulfoxide derivative.", "Starting Materials": [ "S-Methyl-L-cysteine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve S-Methyl-L-cysteine in a suitable solvent", "Add the oxidizing agent slowly to the reaction mixture while stirring", "Maintain the reaction mixture at a suitable temperature and pH for the oxidation reaction to occur", "Monitor the progress of the reaction using analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using appropriate techniques (e.g. recrystallization, chromatography)", "Characterize the product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity" ] }

CAS No.

6853-87-8

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(2S)-2-amino-3-methylsulfinylpropanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1

InChI Key

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N

Isomeric SMILES

CS(=O)C[C@H](C(=O)O)N

SMILES

CS(=O)CC(C(=O)O)N

Canonical SMILES

CS(=O)CC(C(=O)O)N

Appearance

Solid powder

melting_point

163 °C

32726-14-0

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

kale anemia factor
methiin
methiin, (DL-Ala)-isomer
methiin, (L-Ala)-(R)-isomer
methiin, (L-Ala)-(S)-isomer
methiin, (L-Ala)-isomer
S-methyl-L-cysteinesulfoxide
S-methylcysteine sulfoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methyl-L-cysteine sulfoxide
Reactant of Route 2
Reactant of Route 2
S-Methyl-L-cysteine sulfoxide
Reactant of Route 3
S-Methyl-L-cysteine sulfoxide
Reactant of Route 4
S-Methyl-L-cysteine sulfoxide
Reactant of Route 5
S-Methyl-L-cysteine sulfoxide
Reactant of Route 6
S-Methyl-L-cysteine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.